![molecular formula C13H15FN2O B12990672 6-Fluoro-8-methoxy-1-methyl-2,3,4,5-tetrahydro-1H-pyrido[4,3-b]indole](/img/structure/B12990672.png)
6-Fluoro-8-methoxy-1-methyl-2,3,4,5-tetrahydro-1H-pyrido[4,3-b]indole
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
6-Fluoro-8-methoxy-1-methyl-2,3,4,5-tetrahydro-1H-pyrido[4,3-b]indole is a complex organic compound belonging to the indole family. Indoles are significant heterocyclic systems found in many natural products and drugs. This particular compound is notable for its unique structure, which includes a fluorine atom, a methoxy group, and a tetrahydro-pyridoindole core.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 6-Fluoro-8-methoxy-1-methyl-2,3,4,5-tetrahydro-1H-pyrido[4,3-b]indole typically involves multiple steps, including the formation of the indole core and subsequent functionalization. One common method is the Fischer indole synthesis, which involves the reaction of phenylhydrazine with a ketone under acidic conditions . The specific conditions and reagents used can vary, but methanesulfonic acid in methanol is often employed.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance efficiency and yield. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial for large-scale synthesis.
Analyse Des Réactions Chimiques
Types of Reactions
6-Fluoro-8-methoxy-1-methyl-2,3,4,5-tetrahydro-1H-pyrido[4,3-b]indole can undergo various chemical reactions, including:
Oxidation: Introduction of oxygen atoms into the molecule.
Reduction: Addition of hydrogen atoms or removal of oxygen atoms.
Substitution: Replacement of one functional group with another.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide.
Reduction: Reagents such as lithium aluminum hydride or hydrogen gas with a palladium catalyst.
Substitution: Halogenation using reagents like N-bromosuccinimide (NBS) or electrophilic aromatic substitution using reagents like nitric acid.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or amines.
Applications De Recherche Scientifique
6-Fluoro-8-methoxy-1-methyl-2,3,4,5-tetrahydro-1H-pyrido[4,3-b]indole has diverse applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its potential biological activities, including antiviral and anticancer properties.
Medicine: Investigated for its potential therapeutic effects in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mécanisme D'action
The mechanism of action of 6-Fluoro-8-methoxy-1-methyl-2,3,4,5-tetrahydro-1H-pyrido[4,3-b]indole involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context.
Comparaison Avec Des Composés Similaires
Similar Compounds
Uniqueness
6-Fluoro-8-methoxy-1-methyl-2,3,4,5-tetrahydro-1H-pyrido[4,3-b]indole is unique due to its specific functional groups and structural configuration. The presence of the fluorine atom and methoxy group can significantly influence its chemical reactivity and biological activity, distinguishing it from other indole derivatives.
Propriétés
Formule moléculaire |
C13H15FN2O |
|---|---|
Poids moléculaire |
234.27 g/mol |
Nom IUPAC |
6-fluoro-8-methoxy-1-methyl-2,3,4,5-tetrahydro-1H-pyrido[4,3-b]indole |
InChI |
InChI=1S/C13H15FN2O/c1-7-12-9-5-8(17-2)6-10(14)13(9)16-11(12)3-4-15-7/h5-7,15-16H,3-4H2,1-2H3 |
Clé InChI |
GFNNYDOBYXBMHG-UHFFFAOYSA-N |
SMILES canonique |
CC1C2=C(CCN1)NC3=C2C=C(C=C3F)OC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


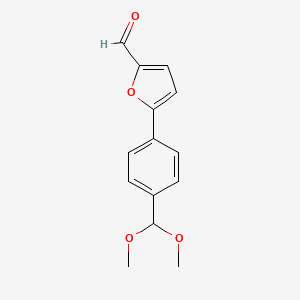
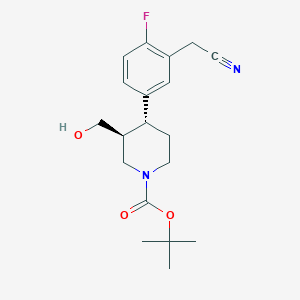
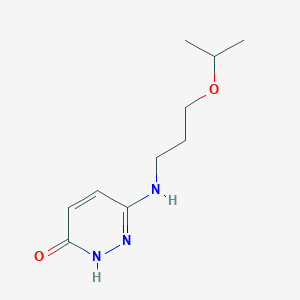
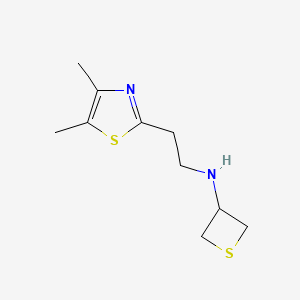
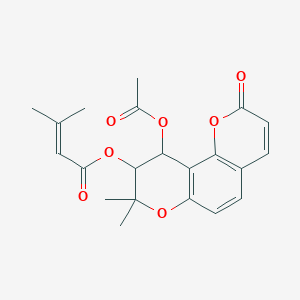

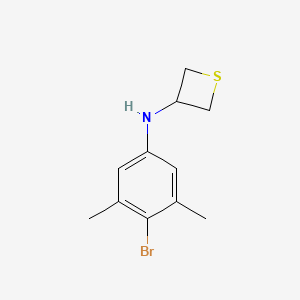
![3-[(2,4-dimethylanilino)methyl]-4-phenyl-1H-1,2,4-triazole-5-thione](/img/structure/B12990631.png)
![2-Chloro-N-cyclohexyl-N-[(2-methyl-5-nitro-phenylcarbamoyl)-methyl]-benzamide](/img/structure/B12990633.png)
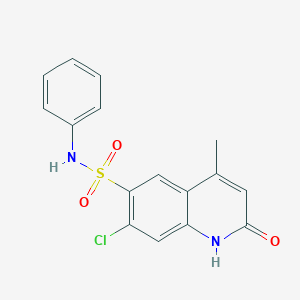
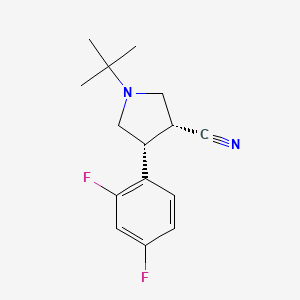
![3-Benzyl-9-oxo-3-azabicyclo[3.3.1]nonane-1-carboxylic acid](/img/structure/B12990651.png)
![Methyl 2,6-diazaspiro[3.3]heptane-2-carboxylate hydrochloride](/img/structure/B12990663.png)

